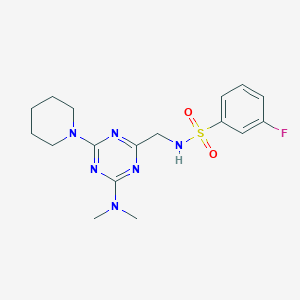

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a nitrophenyl group, such as 2-Nitrophenyl octyl ether, are often used as organic solvents, mainly as plasticizers and charge transferring liquids that can be used in electrochemical devices . They have low water solubility and a high molar volume with a relative permittivity .

Synthesis Analysis

The synthesis of nitrophenyl compounds often involves nitration of the corresponding phenyl compound . For example, 2-nitrophenylacetic acid can be prepared by the nitration of phenylacetic acid .Molecular Structure Analysis

The molecular structure of nitrophenyl compounds can be analyzed using techniques such as NMR spectroscopy . For example, a calculation analysis on the molecular structure and energy of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid was carried out with the 6-311G (d,p) basis set by the DFT/RB3LYP method .Chemical Reactions Analysis

Nitrophenyl compounds can undergo various chemical reactions. For instance, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . It is also a precursor for many heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds can be determined using various techniques. For instance, the water solubility, molar volume, and relative permittivity of 2-Nitrophenyl octyl ether were determined .科学的研究の応用

Vibrational Spectroscopy and Structural Analysis

Research on 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (a derivative closely related to the specified compound) has provided insights into its structural, topological, and vibrational properties. Through FTIR and FT-Raman spectra analysis combined with DFT calculations, the study reveals information about the compound's reactivity and stability compared to its chlorinated and methylated derivatives. The research suggests that nitro-substituted benzoxazinones exhibit good stabilities and high chemical hardness due to their frontier orbitals analyses (Castillo et al., 2017).

Luminescence and Intramolecular Hydrogen Bonding

Another study focuses on nitro-substituted 2-phenyl- and 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones, investigating their UV, IR, and luminescence spectra. The research finds that the position of the nitro group affects the strength of the intramolecular hydrogen bond (IHB), which in turn influences the luminescence properties of these compounds (Loseva et al., 1972).

Synthetic Applications and Biological Activities

The synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton demonstrates the reductive cyclization processes to obtain compounds with potential biological activities. These compounds are related to natural cyclic hydroxamic acids found in Gramineae, highlighting their importance in medicinal chemistry and agronomy (Hartenstein & Sicker, 1993).

Photoreactive and Electronic Properties

A study on azo polymers incorporating a nitrophenyl derivative explores their photoreactive properties. The research reveals that these compounds can exhibit photoinduced birefringence, suggesting applications in reversible optical storage technologies (Meng et al., 1996).

Synthesis of Functionalized Aromatic Compounds

Research on the synthesis of 4H-1,2-benzoxazine derivatives functionalized with various electron-withdrawing substituents offers a methodology for accessing o-quinone methides and multisubstituted phenols. This highlights the compound's role as a versatile intermediate for the synthesis of oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

作用機序

Target of Action

The primary target of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . By inhibiting PqsD, it disrupts the QS system, thereby affecting the collective behavior of the bacteria .

Biochemical Pathways

The inhibition of PqsD affects the production of signal molecules in Pseudomonas aeruginosa, specifically the molecules HHQ and PQS . These molecules are part of the QS system and play a role in population-wide changes in gene expression . By disrupting their production, the compound affects the bacteria’s ability to coordinate their behavior and virulence .

Pharmacokinetics

The compound’s interaction with its target suggests a potent inhibitory effect, indicating a high degree of bioavailability

Result of Action

The result of the action of this compound is a disruption of the QS system in Pseudomonas aeruginosa . This leads to a decrease in the production of signal molecules and a reduction in the bacteria’s ability to form biofilms . Biofilms are a key reason for bacterial resistance against conventional antibiotics, so this compound’s anti-biofilm activity could have significant implications for the treatment of bacterial infections .

将来の方向性

Research on nitrophenyl compounds is ongoing, with potential applications in various fields. For instance, compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of PqsD, a key enzyme in Pseudomonas aeruginosa, offering new perspectives towards the application of PqsD inhibitors as anti-infectives .

生化学分析

Biochemical Properties

Based on its structural similarity to other nitrophenyl compounds, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could involve binding to active sites, altering enzyme conformation, or participating in redox reactions .

Cellular Effects

Other nitrophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other nitrophenyl compounds have been shown to have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

Other nitrophenyl compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other nitrophenyl compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .

Transport and Distribution

Other nitrophenyl compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Other nitrophenyl compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

特性

IUPAC Name |

2-(2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13-10-6-2-4-8-12(10)20-14(15-13)9-5-1-3-7-11(9)16(18)19/h1-8,14H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZXSLSWFREWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)

![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)

![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)